Methyl 5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate - 1103500-32-8

Methyl 5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate

Catalog Number: EVT-2953386
CAS Number: 1103500-32-8
Molecular Formula: C15H12F3NO4
Molecular Weight: 327.259
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate

  • Compound Description: This compound is a photoproduct of Methyl 4-chloro-5-phenylisoxazole-3-carboxylate upon UV irradiation. []
  • Relevance: This compound shares the carboxylate ester and phenyl ring substituents with the target compound, Methyl 5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate. The key structural difference is the presence of a 1,3-oxazole ring instead of an isoxazole ring, highlighting the photoisomerization reaction from isoxazole to oxazole. []

Methyl 4-chloro-5-phenylisoxazole-3-carboxylate (MCPIC)

  • Compound Description: MCPIC is a synthesized compound studied for its photochemical properties. It is known to undergo UV-induced isomerization to form the corresponding oxazole. []
  • Relevance: This compound is highly similar to the target compound, Methyl 5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate. Both share a methyl isoxazole-carboxylate core structure. The primary difference lies in the substituents on the isoxazole ring. MCPIC has a chlorine atom at the 4-position and a phenyl ring at the 5-position, whereas the target compound possesses a cyclopropyl group at the 5-position and a 2-(trifluoromethoxy)phenyl group at the 3-position. []

(2R)-2,3-dihydro-2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]-1-piperidinyl]phenoxy]methyl]imidazo[2,1-b]oxazole

  • Compound Description: This compound is a drug substance studied in the context of multidrug-resistant tuberculosis (MDR-TB). []
  • Relevance: While structurally distinct from the target compound, Methyl 5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate, both molecules share the presence of a trifluoromethoxyphenyl group. This highlights the significance of this particular functional group in pharmaceutical research and its potential role in various biological activities. []

1-(methylsulfonyl)-4-[4-(trifluoromethoxy)phenoxy]piperidine

  • Compound Description: This compound was identified as a related substance in the drug substance (2R)-2,3-dihydro-2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]-1-piperidinyl]phenoxy]methyl]imidazo[2, 1-b]oxazole. []
  • Relevance: Similar to the MDR-TB drug substance, this compound shares the trifluoromethoxyphenoxy moiety with Methyl 5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate. This recurrence emphasizes the potential relevance of this specific structural motif in medicinal chemistry and drug development. []

4-{4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl}phenol

  • Compound Description: This is another related substance found in the MDR-TB drug substance (2R)-2,3-dihydro-2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]-1-piperidinyl]phenoxy]methyl]imidazo[2, 1-b]oxazole. []
  • Relevance: This compound also contains the trifluoromethoxyphenoxy group, further emphasizing the importance of this structural feature in the development of drugs like Methyl 5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate. []

Properties

CAS Number

1103500-32-8

Product Name

Methyl 5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate

IUPAC Name

methyl 5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxylate

Molecular Formula

C15H12F3NO4

Molecular Weight

327.259

InChI

InChI=1S/C15H12F3NO4/c1-21-14(20)11-12(19-23-13(11)8-6-7-8)9-4-2-3-5-10(9)22-15(16,17)18/h2-5,8H,6-7H2,1H3

InChI Key

INMVEWNAYCVPAI-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(ON=C1C2=CC=CC=C2OC(F)(F)F)C3CC3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.